molecular formula C18H28N2O3 B7629302 2,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

2,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B7629302
M. Wt: 320.4 g/mol
InChI Key: MFKRMUGDHMTVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a piperidine ring substituted with four methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2)10-12(11-18(3,4)20-17)19-16(21)14-8-7-13(22-5)9-15(14)23-6/h7-9,12,20H,10-11H2,1-6H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKRMUGDHMTVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve continuous-flow processes to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

2,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

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